1-(5-Methylpyridin-2-yl)piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-9-2-3-10(12-8-9)13-6-4-11-5-7-13;/h2-3,8,11H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKELTCOACYCGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671509 | |

| Record name | 1-(5-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185307-85-0 | |

| Record name | 1-(5-Methylpyridin-2-yl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. This compound belongs to the arylpiperazine class, a scaffold of significant interest in medicinal chemistry and drug development. The unique structural amalgamation of a methyl-substituted pyridine ring and a piperazine moiety confers specific physicochemical and reactive properties, making it a valuable building block for creating diverse molecular entities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and strategic utilization in research and development.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is the salt form of the parent base, 1-(5-Methylpyridin-2-yl)piperazine. The hydrochloride salt enhances the compound's stability, crystallinity, and aqueous solubility, which are advantageous properties for both laboratory handling and pharmaceutical formulation.

-

IUPAC Name: this compound

-

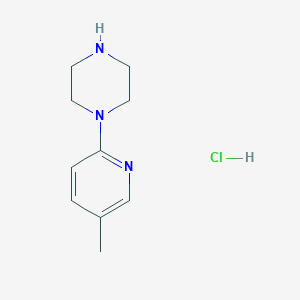

Chemical Structure (Base):

(Note: Image is a representation)

(Note: Image is a representation)

Physicochemical Data

The empirical data for this specific compound is not widely published. The following table consolidates known data for the core structure and provides estimated values based on analogous compounds like 1-(5-chloropyridin-2-yl)piperazine and 1-methylpiperazine dihydrochloride.[1][2][3]

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₁₆ClN₃ | (Calculated) |

| Molecular Weight | 213.71 g/mol | (Calculated) |

| Appearance | White to off-white crystalline powder | (Inferred from similar piperazine salts)[2] |

| Solubility | Soluble in water, methanol.[4] | (Typical for hydrochloride salts of amines) |

| Melting Point | >200 °C (decomposes) | (Estimated based on related structures) |

| pKa (Piperazine N-H) | ~8.0 - 9.0 | (Estimated for the secondary amine) |

| pKa (Pyridine N) | ~3.0 - 4.0 | (Estimated for the protonated pyridine nitrogen) |

Structural Insights

The molecule's chemical behavior is dictated by three key features:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can be protonated. The electron-donating methyl group at the 5-position slightly increases the electron density of the ring, influencing its reactivity in electrophilic substitution reactions.

-

The Piperazine Moiety: This ring contains two nitrogen atoms. The nitrogen at the 1-position (N1) is a tertiary amine, bonded to the pyridine ring. Its basicity is significantly reduced due to the electron-withdrawing nature of the aromatic ring. The nitrogen at the 4-position (N4) is a secondary amine, which is the primary basic and nucleophilic center of the molecule.

-

The Hydrochloride Salt: The presence of hydrochloric acid results in the protonation of the most basic nitrogen atom, which is unequivocally the N4 of the piperazine ring. This salt formation is critical for improving the compound's handling characteristics.

Synthesis and Manufacturing

Retrosynthetic Analysis

The most logical and industrially scalable approach to synthesizing 1-(5-Methylpyridin-2-yl)piperazine involves a nucleophilic aromatic substitution (SNAr) pathway. The key disconnection is the C-N bond between the pyridine ring and the piperazine N1 atom.

Sources

Structure Elucidation of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Identity

In the landscape of pharmaceutical development, the precise molecular structure of an active pharmaceutical ingredient (API) is the bedrock upon which all subsequent research, development, and regulatory approval rests. The molecule 1-(5-methylpyridin-2-yl)piperazine hydrochloride incorporates two privileged heterocyclic scaffolds: pyridine and piperazine. Piperazine and its derivatives are integral components of numerous FDA-approved drugs, valued for their physicochemical properties that can enhance bioavailability and target affinity.[1][2] The pyridine ring is another cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The combination of these moieties presents a molecule of significant pharmaceutical interest.

This guide eschews a simplistic, linear recitation of procedures. Instead, it presents an integrated, multi-technique workflow designed as a self-validating system. Each analytical step builds upon the last, creating a cascade of evidence that culminates in the unequivocal confirmation of the molecular structure. We will explore not just what techniques to use, but why they are chosen, how their data intercorrelate, and the logic that transforms raw analytical output into definitive structural knowledge. This approach is critical for ensuring the safety, efficacy, and quality of potential drug candidates.[3]

Chapter 1: The Strategic Workflow for Structure Elucidation

The overall strategy involves a synergistic combination of mass spectrometry, infrared spectroscopy, multi-dimensional nuclear magnetic resonance, and, for ultimate confirmation, single-crystal X-ray diffraction.

Caption: Integrated workflow for structure elucidation.

Chapter 2: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

Before delving into complex connectivity, we must first establish the fundamental properties of the molecule: its mass and the functional groups it contains.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The primary objective of mass spectrometry in this context is to determine the precise molecular weight of the compound, from which an unambiguous molecular formula can be derived.[4] We select Electrospray Ionization (ESI) as the ionization technique because it is a "soft" method, ideal for polar, thermally labile molecules like hydrochloride salts, minimizing fragmentation and preserving the molecular ion.

Experimental Protocol: LC-MS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a mixture of methanol and water (50:50 v/v).

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer coupled with a liquid chromatography system.

-

Ionization Mode: Operate in positive ESI mode to detect the protonated molecule [M+H]⁺.

-

Analysis: The instrument measures the mass-to-charge ratio (m/z) with high resolution (typically to four decimal places). The molecular formula for the free base is C₁₁H₁₇N₃. The expected monoisotopic mass is calculated.

-

Data Interpretation: The measured m/z is compared to the theoretical mass. The resulting mass error, typically below 5 ppm, provides high confidence in the elemental composition. Fragmentation patterns, induced via Collision-Induced Dissociation (CID), can further support the proposed structure by showing characteristic losses of fragments of the piperazine or pyridine rings.[5][6]

Data Presentation: Expected Mass Spectrometry Data

| Analysis | Expected Result (for Free Base C₁₁H₁₇N₃) | Rationale |

| Theoretical Mass | 191.1422 Da | Sum of exact masses of constituent atoms (¹²C, ¹H, ¹⁴N). |

| [M+H]⁺ (HRMS) | 192.1495 m/z | Protonated molecular ion; the primary species observed in positive ESI. |

| Major Fragment 1 | ~107 m/z | Corresponds to the [5-methylpyridin-2-yl]⁺ fragment. |

| Major Fragment 2 | ~85 m/z | Corresponds to the protonated piperazine fragment [C₄H₉N₂]⁺. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is employed to rapidly identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[4] This technique serves as a quick and reliable confirmation that the core structural motifs—the aromatic pyridine ring, the secondary amine of the piperazine, and aliphatic C-H bonds—are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Associated Functional Group |

| ~3200-2700 (broad) | N-H⁺ Stretch | Characteristic of the hydrochloride salt of the secondary amine. |

| ~2950-2800 | C-H Stretch (aliphatic) | CH₂ groups of the piperazine ring and the methyl group.[7] |

| ~1600-1550 | C=C and C=N Stretch | Aromatic pyridine ring vibrations. |

| ~1450 | CH₂ Scissoring | Methylene groups in the piperazine ring. |

| ~1250-1150 | C-N Stretch | Both the aryl-N and alkyl-N bonds of the piperazine moiety.[8] |

Chapter 3: Definitive Connectivity Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can construct a detailed map of the molecular skeleton.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will exchange with the N-H protons, causing their signals to disappear, which can be a useful diagnostic tool.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire a suite of 2D experiments, including:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule, such as the pyridine and piperazine rings.

-

Data Presentation: Predicted ¹H and ¹³C NMR Data (in D₂O)

Note: Chemical shifts are predictive and may vary based on solvent and concentration. The proton numbering is illustrative.

(Illustrative numbering for NMR assignment)

Table: Predicted ¹H NMR Data

| Proton Label | Predicted Shift (ppm) | Multiplicity | Integration | COSY Correlations | Rationale |

| H-3 | ~7.8-8.0 | d | 1H | H-4 | Proton on pyridine ring adjacent to nitrogen, deshielded. |

| H-4 | ~7.6-7.8 | dd | 1H | H-3, H-6 | Proton on pyridine ring coupled to two other protons. |

| H-6 | ~6.8-7.0 | d | 1H | H-4 | Proton on pyridine ring ortho to the piperazine substituent, shielded. |

| CH₃-7 | ~2.3-2.5 | s | 3H | None | Methyl group protons on the pyridine ring. |

| H-8/12 | ~3.6-3.8 | t | 4H | H-9/11 | Protons on piperazine ring adjacent to the pyridine ring, deshielded by the aromatic system. |

| H-9/11 | ~3.2-3.4 | t | 4H | H-8/12 | Protons on piperazine ring adjacent to the secondary amine. |

| N-H-10 | (N/A) | (N/A) | (N/A) | (N/A) | In D₂O, this proton exchanges with the solvent and is not observed. In DMSO-d₆, it would be a broad singlet. |

Table: Predicted ¹³C NMR Data

| Carbon Label | Predicted Shift (ppm) | Rationale |

| C-2 | ~158-160 | Pyridine carbon attached to the piperazine nitrogen, highly deshielded. |

| C-5 | ~135-140 | Pyridine carbon attached to the methyl group. |

| C-4 | ~145-150 | Pyridine carbon, deshielded by proximity to nitrogen. |

| C-3 | ~115-120 | Pyridine carbon. |

| C-6 | ~108-112 | Pyridine carbon ortho to the piperazine substituent. |

| CH₃-7 | ~18-20 | Methyl group carbon. |

| C-8/12 | ~45-50 | Piperazine carbons adjacent to the pyridine ring. |

| C-9/11 | ~42-46 | Piperazine carbons adjacent to the secondary amine. |

Synthesizing the NMR Data: The crucial HMBC correlation would be between the piperazine protons H-8/12 and the pyridine carbon C-2, which definitively proves the point of attachment between the two heterocyclic rings.

Chapter 4: The Final Arbiter - Single-Crystal X-ray Diffraction

While the combination of MS and multi-dimensional NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[9] It provides a three-dimensional model of the molecule as it exists in the solid state, detailing precise bond lengths, bond angles, and the conformation of the rings.[10]

Expertise & Causality: This technique is selected as the gold standard for structural confirmation. The ability to generate a high-quality single crystal is the primary prerequisite. The resulting electron density map is used to solve the structure, providing an absolute spatial arrangement of every non-hydrogen atom.

Caption: Workflow for single-crystal X-ray diffraction.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[11]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.

Expected Structural Insights:

-

Confirmation of Connectivity: The resulting 3D model will visually confirm the connection between the C2 position of the 5-methylpyridine ring and a nitrogen atom of the piperazine ring.

-

Piperazine Conformation: The analysis will reveal the conformation of the six-membered piperazine ring, which is expected to adopt a stable chair conformation.[12][13]

-

Salt Formation: The location of the chloride counter-ion and its interaction (e.g., hydrogen bonding) with the protonated piperazine nitrogen will be determined.

Conclusion: A Triangulation of Evidence

References

- ILT - Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.

- Giardino, N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733.

- Slideshare. (n.d.). Analytical techniques in pharmaceutical.

- Webster, G. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.

- Pharmaffiliates. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.

-

Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(9), 1542-1563. Available at: [Link]

-

Zahoor, A. F., et al. (2023). Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. ResearchGate. Available at: [Link]

-

Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 454-473. Available at: [Link]

-

Shenvi, S., et al. (2017). Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative: (4-Benzhydrylpiperazin-1-Yl)(Morpholino)Methanone. ResearchGate. Available at: [Link]

-

Shankland, K., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science, 60(2), 219-227. Available at: [Link]

-

ResearchGate. (2004). (PDF) Structures of piperazine, piperidine and morpholine. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Available at: [Link]

-

Ramalingam, S., & Ramasamy, V. (2012). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 50, 311-316. Available at: [Link]

-

Jukić, M., et al. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. Available at: [Link]

-

ResearchGate. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(3), 323-330. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d) BTCA-P-Cu-MCP. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Analytical techniques in pharmaceutical | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its diprotic basic nature and ability to engage in multiple hydrogen bonding interactions, make it an invaluable component in the design of therapeutic agents targeting the central nervous system (CNS), oncology, and infectious diseases.[1][2] The 1-arylpiperazine subclass, in particular, has garnered significant attention for its potent and diverse pharmacological activities.[3][4] This technical guide provides a comprehensive overview of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a representative member of this important class of compounds.

Compound Identification

-

Chemical Name: this compound

-

Free Base CAS Number: 33341-37-2

-

Molecular Formula (Free Base): C₁₀H₁₅N₃

-

Molecular Weight (Free Base): 177.25 g/mol

While a specific CAS number for the hydrochloride salt is not widely indexed, this guide will address its properties based on the characteristics of the free base and established principles for hydrochloride salts of similar compounds.

Synthesis and Purification

The synthesis of 1-(5-Methylpyridin-2-yl)piperazine typically involves a nucleophilic aromatic substitution reaction. A common and efficient method is the palladium-catalyzed Buchwald-Hartwig amination.[5] This approach offers high yields and tolerates a wide range of functional groups.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloro-5-methylpyridine (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq) in an anhydrous solvent like toluene.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of the Free Base: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure free base, 1-(5-methylpyridin-2-yl)piperazine.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation of the Hydrochloride Salt: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound as a solid.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact compound is limited, we can infer its properties based on the parent piperazine molecule and related arylpiperazine derivatives.[6][7]

| Property | Predicted/Inferred Value | Rationale/Reference |

| Appearance | White to off-white solid | Typical for hydrochloride salts of amines. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol).[7] | The hydrochloride salt form significantly increases aqueous solubility compared to the free base. |

| pKa | Two pKa values are expected, similar to piperazine (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73 at 25°C).[7] | The two nitrogen atoms of the piperazine ring will have distinct basicities. |

| Melting Point | Expected to be a high-melting solid. | Hydrochloride salts of organic bases are generally crystalline solids with high melting points. |

| Hygroscopicity | Potentially hygroscopic. | Many amine hydrochloride salts readily absorb moisture from the air.[7] |

Analytical Methods

Robust analytical methods are essential for the quality control and characterization of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques for the analysis of piperazine derivatives.[8][9][10][11]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV or mass spectrometric detection is suitable for the analysis of this compound.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection can be employed, although the chromophore may not be very strong. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like 1-(5-methylpyridin-2-yl)piperazine.[10][11]

-

Derivatization: Derivatization of the secondary amine in the piperazine ring may be necessary to improve its chromatographic properties and thermal stability.

-

Column: A non-polar or medium-polarity capillary column is generally used.

-

Detection: Mass spectrometry provides structural information for unambiguous identification.

Applications in Drug Discovery and Development

Arylpiperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system.[3][4] They are known to interact with a variety of neurotransmitter receptors, particularly serotonin and dopamine receptors.[3][4]

Mechanism of Action and Biological Targets

The biological activity of 1-(5-Methylpyridin-2-yl)piperazine is predicted to stem from its interaction with aminergic G protein-coupled receptors (GPCRs). The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D₂) receptors.[3]

Caption: Potential mechanism of action for 1-(5-Methylpyridin-2-yl)piperazine.

The interaction of arylpiperazines with these receptors can lead to a range of downstream effects, including modulation of adenylyl cyclase activity and the PI3K/Akt signaling pathway.[3] This modulation of key neuronal signaling pathways underlies the potential therapeutic applications of this class of compounds.

Potential Therapeutic Applications

Given its structural similarity to known centrally acting agents, this compound is a promising candidate for investigation in several therapeutic areas:[1][2][3][4]

-

Antipsychotics: Many atypical antipsychotic drugs feature an arylpiperazine moiety that contributes to their efficacy in treating schizophrenia and bipolar disorder.

-

Antidepressants and Anxiolytics: Modulation of serotonin receptors by arylpiperazines is a key mechanism of action for several antidepressant and anxiolytic medications.

-

Neurodegenerative Diseases: The neuroprotective potential of some arylpiperazine derivatives is an active area of research.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and development. Its synthesis is achievable through established synthetic methodologies, and its physicochemical properties are amenable to pharmaceutical formulation. The rich pharmacology of the arylpiperazine scaffold suggests that this compound is a promising candidate for further investigation as a modulator of key neurotransmitter systems, with potential applications in the treatment of a range of CNS disorders. This technical guide provides a solid foundation for scientists and researchers to understand and utilize this compound in their research endeavors.

References

- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Molecular Structure.

-

Piperazine, hydrochloride (1:?). PubChem. Retrieved from [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Retrieved from [Link]

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Molecules.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Medicinal Chemistry.

- Analytical Methods. (2013). Royal Society of Chemistry.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

-

1-Methylpiperazine. PubChem. Retrieved from [Link]

- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. (2016). Bioorganic & Medicinal Chemistry Letters.

-

Piperazine. Wikipedia. Retrieved from [Link]

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2021). Journal of Medicinal Chemistry.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.

-

1-(5-Chloropyridin-2-yl)piperazine. PubChem. Retrieved from [Link]

- Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. (2013).

-

N-METHYLPIPERAZINE. Ataman Kimya. Retrieved from [Link]

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine synthesis [organic-chemistry.org]

- 6. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutics targeting the central nervous system and beyond.[1][2][3][4] This technical guide delves into the hypothesized mechanism of action of a specific, yet under-characterized molecule: 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. Lacking direct empirical data, this document synthesizes established knowledge of structurally analogous pyridinylpiperazine and phenylpiperazine compounds to construct a scientifically grounded, theoretical framework for its pharmacological activity. We postulate that this compound functions as a modulator of aminergic G-protein coupled receptors (GPCRs), with a potential for nuanced interactions with dopamine and serotonin receptor subtypes. This guide provides researchers with a comprehensive roadmap for the empirical validation of this hypothesis, detailing state-of-the-art experimental protocols, from initial binding assays to functional characterization of downstream signaling pathways.

Introduction: The Pyridinylpiperazine Moiety in Neuropharmacology

The 1-arylpiperazine motif is a privileged structure in neuropharmacology, renowned for its promiscuous yet often selectively tunable affinity for a host of aminergic GPCRs.[1][2] This family of receptors, which includes dopamine, serotonin, and adrenergic subtypes, plays a pivotal role in regulating a vast array of physiological and cognitive processes. Consequently, compounds that modulate these receptors are invaluable tools for treating neuropsychiatric and neurological disorders.

Numerous clinically significant drugs, including antipsychotics, antidepressants, and anxiolytics, incorporate the piperazine ring.[1][2] The introduction of a pyridine ring, as seen in 1-(5-Methylpyridin-2-yl)piperazine, in place of the more common phenyl group, creates a bioisostere that can subtly yet significantly alter the compound's electronic and steric properties. This, in turn, can fine-tune its binding affinity and functional activity at various receptor targets.

The subject of this guide, this compound, is a pyridinylpiperazine derivative. While specific research on this compound is not publicly available, the extensive literature on related pyridinylpiperazines and pyrimidinylpiperazines provides a strong foundation for predicting its likely mechanism of action. For instance, various derivatives of 1-(2-pyridinyl)piperazine are known to be potent and selective α2-adrenoceptor antagonists.[5][6] Conversely, other pyridinylpiperazines, such as ORG-12962, exhibit high affinity for serotonin 5-HT2 receptors.[7] Furthermore, the structural similarity to phenylpiperazines, which are well-documented dopamine receptor ligands, suggests that dopamine receptors are also a probable target.[8][9]

This guide, therefore, puts forth a testable hypothesis: This compound is a modulator of dopamine and/or serotonin receptors, with potential secondary activity at adrenergic receptors. The subsequent sections will elaborate on this hypothesis, outlining the potential signaling cascades involved and providing detailed methodologies for its experimental validation.

Hypothesized Mechanism of Action: A Multi-Target Receptor Modulator

Based on the structure-activity relationships of analogous compounds, we propose that this compound interacts with one or more of the following receptor families:

-

Dopamine Receptors (D2-like Family): Phenylpiperazine derivatives frequently exhibit affinity for D2, D3, and D4 receptors.[9] The pyridinyl moiety in our compound of interest is a bioisostere of the phenyl group, making the D2-like receptor family a primary hypothetical target. Modulation of these receptors, which are coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA).

-

Serotonin Receptors (5-HT1A and 5-HT2A/2C): Many arylpiperazines are potent ligands at serotonin receptors. Specifically, 1-(2-pyrimidinyl)piperazine, a metabolite of the anxiolytic buspirone, is a partial agonist at the 5-HT1A receptor and an antagonist at α2-adrenergic receptors.[10][11] The 5-HT2 receptor family is also a common target for pyridinylpiperazines.[7] 5-HT1A receptors are also coupled to Gαi/o, leading to cAMP inhibition. In contrast, 5-HT2A and 5-HT2C receptors are coupled to Gαq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.

-

Adrenergic Receptors (α2): As previously mentioned, some 1-(2-pyridinyl)piperazine derivatives are selective α2-adrenoceptor antagonists.[5] These receptors are also Gαi/o-coupled, and their antagonism would lead to an increase in norepinephrine release.

The presence of the methyl group at the 5-position of the pyridine ring is expected to influence the compound's binding affinity and selectivity for these receptors.

Visualizing the Hypothesized Signaling Pathways

The following diagrams illustrate the potential downstream signaling cascades initiated by the interaction of this compound with the D2 dopamine receptor and the 5-HT2A serotonin receptor.

Caption: Hypothesized D2 Dopamine Receptor Signaling Pathway.

Caption: Hypothesized 5-HT2A Serotonin Receptor Signaling Pathway.

Experimental Protocols for Mechanism of Action Elucidation

To empirically determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required. The following protocols provide a comprehensive framework for this investigation.

General Experimental Workflow

Caption: Tiered Experimental Workflow for MoA Elucidation.

Tier 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of aminergic GPCRs.

Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., HEK293 cells expressing D2R or 5-HT2AR).

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-Ketanserin for 5-HT2A receptors).

-

Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

-

-

Detection and Analysis:

-

Place the filter discs in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at the receptors identified in Tier 1.

Example Protocol: cAMP Assay for Gαi/o-Coupled Receptors (e.g., D2R)

-

Cell Culture:

-

Use cells stably expressing the Gαi/o-coupled receptor of interest (e.g., CHO-K1 cells expressing D2R).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To determine agonist activity, add increasing concentrations of this compound.

-

To determine antagonist activity, add a fixed concentration of a known agonist (e.g., quinpirole for D2R) followed by increasing concentrations of the test compound.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and produce a measurable level of cAMP.

-

-

Incubation and Lysis:

-

Incubate the plate at 37°C for a specified time.

-

Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

-

-

Detection and Analysis:

-

Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA, or LANCE).

-

For agonist activity, plot the cAMP levels against the log concentration of the test compound to determine the EC50.

-

For antagonist activity, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

-

Data Presentation and Interpretation

Quantitative data from the above experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Hypothetical Radioligand Binding Affinity Profile of this compound

| Receptor Subtype | Radioligand | Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | 25.4 |

| Dopamine D3 | [³H]-Spiperone | 8.9 |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 150.2 |

| Serotonin 5-HT2A | [³H]-Ketanserin | 12.7 |

| Serotonin 5-HT2C | [³H]-Mesulergine | 45.8 |

| Adrenergic α2A | [³H]-Rauwolscine | 250.6 |

Note: The data in this table is hypothetical and serves as a template for presenting experimental results.

Table 2: Hypothetical Functional Activity Profile of this compound

| Receptor Subtype | Assay Type | Functional Activity | Potency (EC50/IC50, nM) |

| Dopamine D2 | cAMP Inhibition | Antagonist | IC50 = 35.1 |

| Serotonin 5-HT2A | Calcium Flux | Partial Agonist | EC50 = 28.3 |

Note: The data in this table is hypothetical and serves as a template for presenting experimental results.

Conclusion

While the precise mechanism of action of this compound remains to be empirically determined, this guide provides a robust theoretical and practical framework for its investigation. Based on the extensive pharmacology of structurally related pyridinylpiperazine and phenylpiperazine compounds, it is highly probable that this molecule acts as a modulator of aminergic GPCRs, with a likely affinity for dopamine and serotonin receptors. The proposed multi-tiered experimental workflow, from initial binding screens to detailed functional assays, offers a clear path for researchers to elucidate the specific molecular targets and downstream signaling pathways of this and other novel piperazine-based compounds. The insights gained from such studies will be invaluable for the future development of more selective and efficacious therapeutics for a range of neurological and psychiatric disorders.

References

-

Saari, W. S., Halczenko, W., King, S. W., et al. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–1701.[5]

-

Blier, P., Curet, O., Chaput, Y., & de Montigny, C. (1991). Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology, 30(7), 691-701.[10]

-

Organon. (1995). ORG-12962. Drugs of the Future, 20(10), 1033.[7]

-

BenchChem. (2025). 1-Phenyl-4-(4-pyridinyl)piperazine as a Ligand for Dopamine D2 Receptors. BenchChem Application Notes.[8]

-

Di Paola, C., Cateni, F., Zacchigna, M., & Procida, A. (2000). 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities. Il Farmaco, 55(11-12), 743-750.[12]

-

Wikipedia. (n.d.). Pyridinylpiperazine. Retrieved from [Link][6]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1369931.[13]

-

Palop, J. A., et al. (1995). Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists. Journal of Medicinal Chemistry, 38(9), 1538-1547.[14]

-

Sarkissian, C. A., & Geyer, M. A. (1978). Piperazinylpyrazines with central serotoninmimetic activity. Journal of Medicinal Chemistry, 21(9), 975-977.[15]

-

de Oliveira, A. C. A., & de Lima, D. P. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 23-35.[1][2]

-

Maj, J., Rogóż, Z., Skuza, G., & Sowińska, H. (1993). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats. Journal of Neural Transmission. General Section, 93(1), 31-41.[11]

-

Butini, S., et al. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 4(12), 1198-1203.[9]

-

Singh, H., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Chemical Biology & Drug Design.[3]

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 7. ORG-12962 - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 11. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Piperazinylpyrazines with central serotoninmimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activity of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride, a heterocyclic compound of interest in modern medicinal chemistry. Drawing from available scientific literature and established pharmacological principles, this document will delve into its potential mechanisms of action, relevant experimental data, and prospective therapeutic applications.

Introduction: The Significance of the Pyridinylpiperazine Scaffold

The piperazine ring is a ubiquitous and versatile scaffold in drug discovery, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] When coupled with a pyridine moiety, as in the case of 1-(5-Methylpyridin-2-yl)piperazine, the resulting pyridinylpiperazine structure offers a unique combination of chemical features that have been exploited in the development of numerous therapeutic agents.[3] These compounds have demonstrated a broad spectrum of biological activities, including but not limited to, effects on the central nervous system (CNS), antimicrobial properties, and anti-cancer potential.[4][5] The methyl substituent on the pyridine ring of the title compound further modulates its electronic and steric properties, potentially influencing its target affinity and selectivity.

While extensive public data on the specific biological activities of this compound is limited, its structural similarity to other well-characterized pyridinylpiperazines allows for informed hypotheses regarding its potential pharmacological profile. Many pyridinylpiperazine derivatives are known to interact with various receptors and enzymes in the central nervous system, making this a primary area of investigation.[3][6]

Postulated Mechanism of Action: Targeting CNS Receptors

Based on the pharmacology of related pyridinylpiperazine compounds, a primary hypothesis for the biological activity of this compound centers on its potential interaction with aminergic G-protein coupled receptors (GPCRs) in the central nervous system. Specifically, compounds with this scaffold have been shown to act as antagonists at α2-adrenoceptors.[7]

Hypothesized Signaling Pathway:

The diagram below illustrates the potential mechanism of action of this compound as an α2-adrenoceptor antagonist.

Caption: General synthetic workflow for pyridinylpiperazine hydrochloride.

Potential Therapeutic Applications

Given its structural features and the known activities of related compounds, this compound holds potential in several therapeutic areas:

-

Central Nervous System Disorders: As discussed, its potential role as a CNS-active agent, possibly modulating neurotransmitter systems, makes it a candidate for investigation in depression, anxiety, and other neurological conditions. [8][9]The versatile nature of the piperazine scaffold allows for modifications to fine-tune its activity towards specific CNS targets. [2]* Antimicrobial and Antiparasitic Agents: Piperazine derivatives have a long history of use as anthelmintic agents and have also shown promise as antibacterial and antifungal compounds. [4][5]The incorporation of the pyridinyl moiety could enhance these properties.

-

Oncology: The piperazine scaffold is present in a number of anticancer drugs. [10]While direct evidence is lacking for this specific compound, its potential to be developed into more complex molecules with antiproliferative activity cannot be ruled out.

Key Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of in vitro and in vivo assays are essential.

Table 1: Key Experimental Assays

| Assay Type | Specific Assay | Purpose | Key Parameters Measured |

| In Vitro | Radioligand Binding Assays | To determine the affinity of the compound for a panel of CNS receptors (e.g., adrenergic, serotonergic, dopaminergic). | Ki (inhibition constant) |

| Functional Assays (e.g., cAMP accumulation) | To determine the functional activity of the compound at its target receptor (agonist, antagonist, inverse agonist). | EC50/IC50 (potency) | |

| hERG Channel Patch Clamp | To assess the potential for cardiac liability. | IC50 | |

| Metabolic Stability (microsomes, hepatocytes) | To evaluate the metabolic stability of the compound. | Half-life, intrinsic clearance | |

| In Vivo | Rodent Models of Depression/Anxiety (e.g., Forced Swim Test, Elevated Plus Maze) | To assess the potential antidepressant or anxiolytic effects of the compound. | Behavioral endpoints (e.g., immobility time, time in open arms) |

| Pharmacokinetic Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. | Cmax, Tmax, AUC, half-life | |

| Early Toxicology Studies | To assess the acute toxicity and tolerability of the compound. | LD50, observation of adverse effects |

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for drug discovery, particularly in the realm of neuropharmacology. While direct and extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural relationship to a well-established class of pharmacologically active compounds provides a strong rationale for further investigation.

Future research should focus on a comprehensive pharmacological profiling of this compound, including broad receptor screening and functional activity assays. In vivo studies in relevant animal models will be crucial to determine its therapeutic potential and safety profile. The versatility of the pyridinylpiperazine scaffold also offers ample opportunities for medicinal chemistry efforts to optimize its properties and develop novel drug candidates. [2]

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

- Laturwale SK, et al.

-

The medicinal chemistry of piperazines: A review. PubMed. Available from: [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available from: [Link]

-

Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available from: [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Available from: [Link]

-

Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available from: [Link]

-

Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. PubMed. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

-

1-(5-Chloropyridin-2-yl)piperazine. PubChem. Available from: [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

-

Pyrimidinylpiperazine. Wikipedia. Available from: [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. Available from: [Link]

-

Pyridinylpiperazine. Wikipedia. Available from: [Link]

-

Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. MDPI. Available from: [Link]

-

Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Pyridine alkaloids with activity in the central nervous system. PubMed Central. Available from: [Link]

-

Methyl Piperazine Manufacturers, Suppliers, Dealers & Prices. Tradeindia. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridinylpiperazine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

1-(5-Methylpyridin-2-yl)piperazine hydrochloride solubility data

An In-depth Technical Guide to the Solubility Profile of 1-(5-Methylpyridin-2-yl)piperazine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic organic compound of interest in pharmaceutical research. In the absence of extensive public data for this specific molecule, this document establishes a predictive physicochemical profile based on the known properties of its constituent moieties—piperazine and pyridine—and the behavior of hydrochloride salts. We delve into the critical distinction between thermodynamic and kinetic solubility, detail the primary factors influencing the dissolution of this compound, and provide robust, industry-standard experimental protocols for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to accurately assess and leverage the solubility data of this and similar active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Drug Development

This compound is a disubstituted piperazine derivative. The molecule incorporates a basic piperazine ring, making it susceptible to salt formation, and a methyl-substituted pyridine ring. As a hydrochloride salt, its physicochemical properties are significantly altered compared to the free base, with profound implications for its behavior in biological and formulation contexts.

Solubility is a cornerstone of pharmaceutical development, acting as a primary determinant of a drug's bioavailability and therapeutic efficacy.[1] Poor aqueous solubility is a leading cause of failure for new chemical entities, as a drug must dissolve to be absorbed into systemic circulation.[2][3] Understanding the solubility profile of an API like this compound is therefore not merely an academic exercise; it is a critical step that influences:

-

Lead Optimization and Candidate Selection: Early solubility screening helps identify and eliminate compounds with unfavorable properties, conserving resources for more promising candidates.[3][4]

-

Formulation Design: Solubility data dictates the choice of excipients, delivery systems (e.g., solutions, suspensions), and manufacturing processes.[5]

-

Bioavailability Prediction: The extent to which a drug dissolves in the gastrointestinal tract directly impacts its absorption and ultimate pharmacological effect.[2][4]

-

Analytical Method Development: Knowledge of solubility in various solvents is essential for creating robust analytical techniques for quality control and characterization.

Thermodynamic vs. Kinetic Solubility: A Foundational Distinction

When discussing solubility, it is crucial to differentiate between two key measurements:

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[6] This value is intrinsic to the compound's most stable crystalline form under the given conditions.

-

Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[4][7] The resulting values are often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[8][9] While less representative of true equilibrium, kinetic solubility is widely used in high-throughput screening during early drug discovery due to its speed and low material requirement.[7][10]

For robust pre-formulation and process development, thermodynamic solubility data is the gold standard.[9]

Physicochemical Properties and Inferred Solubility Profile

Direct quantitative solubility data for this compound is not extensively documented in public literature. However, by analyzing its structure—a polar heterocyclic core protonated to form a hydrochloride salt—we can infer a qualitative solubility profile. The presence of the charged ammonium center in the piperazine ring is expected to confer significant aqueous solubility.[11]

Table 1: Inferred Solubility Profile of this compound

| Solvent/Medium | Solvent Type | Inferred Solubility | Rationale |

| Water | Polar Protic | High / Freely Soluble | The hydrochloride salt form is highly polar and ionic, favoring strong interactions with polar water molecules. Piperazine itself is freely soluble in water.[12][13] |

| Aqueous Buffers (pH 1.2 - 4.5) | Polar Protic | High | At acidic pH, the piperazine nitrogens will be fully protonated, maintaining the highly soluble ionic form. |

| Aqueous Buffers (pH 6.8) | Moderate to High | Solubility may decrease slightly as the pH approaches the pKa of the piperazine moiety, but is expected to remain significant.[14] | |

| Methanol / Ethanol | Polar Protic | Soluble | Lower alcohols can solvate the ionic salt through hydrogen bonding and polar interactions. Many piperazine intermediates are purified using alcohols.[15] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of polar and ionic compounds, including hydrochloride salts.[11] |

| Dichloromethane (DCM) | Non-Polar | Low / Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt structure.[11] |

| Hexane / Heptane | Non-Polar | Insoluble | The significant polarity mismatch between the solute and non-polar alkanes results in poor solubility.[11] |

Disclaimer: This profile is predictive and requires empirical verification using the protocols outlined in this guide.

Key Factors Influencing Solubility

The dissolution of this compound is not static but is governed by several interconnected physicochemical factors. A thorough understanding of these variables is essential for accurate measurement and interpretation of solubility data.

-

pH and pKa: As a salt of a weak base, the solubility of this compound is highly pH-dependent.[16] In acidic environments (low pH), the equilibrium favors the protonated, ionized piperazine ring, leading to higher solubility. As the pH of the solution increases and approaches the pKa of the piperazine moiety, the compound will begin to convert to its less soluble free base form, potentially causing precipitation.

-

Common Ion Effect: The solubility of a hydrochloride salt can be suppressed in solutions that already contain a significant concentration of chloride ions (e.g., concentrated HCl or high-saline buffers).[17][18] This is due to Le Châtelier's principle driving the solubility product equilibrium back towards the solid, undissolved salt.[19]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[20] This relationship is critical for processes like crystallization but must be determined experimentally for each compound-solvent system.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[1] Different polymorphs can exhibit significantly different solubilities, with the most thermodynamically stable form typically being the least soluble.[8]

-

Nature of the Solvent: The principle of "like dissolves like" is fundamental.[20] The high polarity of the hydrochloride salt favors solubility in polar solvents (water, alcohols) and disfavors it in non-polar solvents (alkanes, chlorinated solvents).[21]

Experimental Protocols for Solubility Determination

To move from inferred values to actionable, quantitative data, rigorous experimental determination is required. The following protocols are based on industry-standard and pharmacopeial guidelines.

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is the gold standard for determining the true equilibrium solubility of a compound.[22] It is designed to be a self-validating system by ensuring equilibrium is reached.

Objective: To determine the saturation solubility of this compound in a given solvent system at a constant temperature.

Materials and Reagents:

-

This compound (API)

-

Selected solvents (e.g., Purified Water, 0.1 N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer)[14]

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker/incubator (e.g., set to 25 °C or 37 °C)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter

-

Validated quantitative analytical method (e.g., HPLC-UV, UPLC-MS)

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 14. who.int [who.int]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ascendiacdmo.com [ascendiacdmo.com]

- 17. rjpdft.com [rjpdft.com]

- 18. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. byjus.com [byjus.com]

- 21. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 22. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Safe Handling of 1-(5-Methylpyridin-2-yl)piperazine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(5-Methylpyridin-2-yl)piperazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Section 1: Understanding the Compound: A Risk-Based Approach

This compound is a heterocyclic organic compound that integrates the structural features of both pyridine and piperazine. This unique combination necessitates a thorough understanding of its potential hazards, which can be inferred from the known toxicological profiles of its constituent moieties. The hydrochloride salt form generally enhances water solubility, which can influence its absorption and bioavailability.

Core Structural Components and Associated Hazards:

-

Pyridine Ring: Pyridine and its derivatives are known for their potential to cause local irritation upon contact.[1][2] They are also recognized as being potentially harmful if inhaled or ingested, with possible effects on the nervous system.[2][3]

-

Piperazine Moiety: Piperazine and its salts are known to be corrosive and can cause severe skin burns and eye damage.[1][4][5][6] Furthermore, they are recognized as potential skin and respiratory sensitizers, meaning repeated exposure could lead to allergic reactions.[1][6][7]

A thorough risk assessment is paramount before commencing any experimental work with this compound. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental conditions, such as the quantities being used, the duration of exposure, and the potential for aerosol generation.

Section 2: Hazard Identification and Classification

Based on available safety data sheets (SDS) for 1-(5-Methylpyridin-2-yl)piperazine and its structural analogs, the following hazard classifications should be assumed[8]:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation |

It is crucial to consult the most up-to-date Safety Data Sheet provided by the supplier for the most accurate and comprehensive hazard information.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or preparing solutions, must be conducted within a certified chemical fume hood.[2][3][9] This is critical to prevent the inhalation of any dust particles or aerosols that may be generated.[3]

-

Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[2][3]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[10] | Protects against accidental splashes of solutions or contact with airborne particles, which can cause serious eye irritation.[8] |

| Hand Protection | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may not provide adequate chemical resistance.[2][10] | Provides a barrier against skin contact, which can lead to irritation.[8] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[9] |

| Skin and Body Protection | A chemical-resistant lab coat should be worn at all times.[10] For procedures with a higher risk of exposure, consider additional protective clothing. | Protects against skin contact and contamination of personal clothing.[10] |

| Respiratory Protection | In situations where engineering controls may not be sufficient to control airborne concentrations, or during spill clean-up, a NIOSH-approved respirator may be necessary.[10] | Prevents the inhalation of dust or aerosols, which can cause respiratory irritation.[8] |

DOT Script for PPE Selection Workflow:

Caption: Figure 1: A workflow diagram illustrating the decision-making process for selecting appropriate Personal Protective Equipment (PPE).

Section 4: Safe Storage and Handling Protocols

Adherence to proper storage and handling procedures is crucial for maintaining the stability of the compound and preventing accidental exposure.

Storage

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][4][11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12][13]

-

Environmental Conditions: Protect from moisture and light, as piperazine compounds can be hygroscopic and light-sensitive.[4][12][13]

Handling

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation and contamination.

-

Solution Preparation: When dissolving the hydrochloride salt, be aware that the process may be exothermic. Add the solid to the solvent slowly and with stirring.

-

Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[14][15] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[14]

Section 5: Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any unforeseen incidents.

Spills

-

Minor Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[3][16]

-

Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal.[1][16]

-

Clean the spill area with a suitable decontaminating solution.

-

-

Major Spills:

DOT Script for Spill Response:

Caption: Figure 2: A flowchart outlining the procedural steps for responding to both minor and major chemical spills.

First Aid

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][8] If skin irritation persists, seek medical attention.[8]

-

Inhalation: Move the individual to fresh air.[1][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Seek immediate medical attention.

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[9][16]

-

Disposal: Dispose of chemical waste through a licensed and approved waste disposal company, following all local, state, and federal regulations.[8][16]

Section 7: Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its potential hazards and the strict adherence to established safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and foster a culture of safety within the laboratory.

References

-

Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

-

Pyridine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

-

Piperazine, hydrochloride (1:?). (n.d.). PubChem. Retrieved from [Link]

-

Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care. Retrieved from [Link]

-

1-(5-Chloropyridin-2-yl)piperazine. (n.d.). PubChem. Retrieved from [Link]

-

N-METHYLPIPERAZINE. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]